

Spectroscopic Profile of 1-Propionyl-4-piperidinecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *1-Propionyl-4-piperidinecarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionyl-4-piperidinecarboxylic acid, a derivative of isonipecotic acid, represents a key structural motif in medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid function and a propionylated piperidine ring makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Propionyl-4-piperidinecarboxylic acid**. While a comprehensive, publicly available experimental dataset for this specific molecule is limited, this guide leverages spectral data from closely related analogs to provide a robust, predicted spectroscopic profile. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **1-Propionyl-4-piperidinecarboxylic acid** and its close analogs. The predictions for the target

molecule are derived from the established chemical shift ranges, functional group frequencies, and fragmentation patterns observed in similar structures.

Table 1: Predicted ^1H NMR Spectral Data for 1-Propionyl-4-piperidinecarboxylic acid

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~12.0 - 10.0	br s	1H	-COOH	The acidic proton of the carboxylic acid is expected to be a broad singlet, highly deshielded. Its chemical shift can be concentration and solvent dependent.
~4.2 - 3.8	m	2H	Piperidine H2 (axial & equatorial)	Protons adjacent to the nitrogen atom are deshielded. The propionyl group will influence their chemical shift compared to the unsubstituted piperidine. Due to the amide bond, restricted rotation may be observed.
~3.2 - 2.8	m	2H	Piperidine H6 (axial & equatorial)	Similar to H2 protons, these are adjacent to the nitrogen and will be in a complex multiplet.

~2.5 - 2.2	m	1H	Piperidine H4	The proton at the 4-position, attached to the same carbon as the carboxylic acid group.
~2.3	q	2H	$-\text{C}(=\text{O})\text{CH}_2\text{CH}_3$	The methylene protons of the propionyl group, appearing as a quartet due to coupling with the adjacent methyl group.
~2.0 - 1.6	m	4H	Piperidine H3 & H5	The remaining piperidine ring protons, expected to be in a complex multiplet region.
~1.1	t	3H	$-\text{C}(=\text{O})\text{CH}_2\text{CH}_3$	The terminal methyl protons of the propionyl group, appearing as a triplet due to coupling with the adjacent methylene group.

Table 2: Predicted ^{13}C NMR Spectral Data for 1-Propionyl-4-piperidinecarboxylic acid

Chemical Shift (δ , ppm)	Assignment	Notes
~175 - 170	-COOH	The carbonyl carbon of the carboxylic acid is expected in this region.
~172 - 168	-C(=O)CH ₂ CH ₃	The carbonyl carbon of the propionyl amide group.
~45 - 40	Piperidine C2/C6	The carbons adjacent to the nitrogen atom. Due to the amide linkage, two distinct signals may be observed due to slowed rotation around the N-C=O bond.
~40 - 35	Piperidine C4	The carbon bearing the carboxylic acid group.
~28 - 24	-C(=O)CH ₂ CH ₃	The methylene carbon of the propionyl group.
~30 - 25	Piperidine C3/C5	The remaining piperidine ring carbons.
~10 - 8	-C(=O)CH ₂ CH ₃	The terminal methyl carbon of the propionyl group.

Table 3: Predicted IR Spectral Data for 1-Propionyl-4-piperidinecarboxylic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)	A very broad absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
2950 - 2850	Medium	C-H stretch (Aliphatic)	C-H stretching vibrations of the piperidine ring and the propionyl group.
~1730 - 1700	Strong	C=O stretch (Carboxylic acid)	The carbonyl stretch of the carboxylic acid. Its position can be influenced by hydrogen bonding.
~1640 - 1620	Strong	C=O stretch (Amide)	The amide I band of the propionyl group. This is a strong and characteristic absorption.
~1450 - 1350	Medium	C-H bend (Aliphatic)	Bending vibrations for the CH ₂ and CH ₃ groups.
~1300 - 1200	Strong	C-O stretch (Carboxylic acid)	The C-O single bond stretching of the carboxylic acid.
~1200 - 1100	Medium	C-N stretch	The stretching vibration of the carbon-nitrogen bond in the piperidine ring.

Table 4: Predicted Mass Spectrometry (MS) Data for 1-Propionyl-4-piperidinocarboxylic acid

m/z (Mass-to-Charge Ratio)	Predicted Fragment	Notes
185	$[M]^+$ (Molecular Ion)	The molecular ion peak for $C_9H_{15}NO_3$.
156	$[M - C_2H_5]^+$ or $[M - CHO]^+$	Loss of the ethyl group from the propionyl moiety or loss of a formyl radical.
140	$[M - COOH]^+$	Loss of the carboxylic acid group as a radical.
128	$[M - C_3H_5O]^+$	Fragmentation involving the propionyl group.
84	[Piperidine ring fragment] $^+$	A common fragmentation pathway for piperidine derivatives, representing the piperidinyl cation.
57	$[C_3H_5O]^+$ or $[C_4H_9]^+$	The propionyl cation is a likely fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **1-Propionyl-4-piperidinocarboxylic acid**. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Propionyl-4-piperidinocarboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). The choice of solvent is critical as the chemical shifts of exchangeable protons (like the -COOH proton) are solvent-dependent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ¹H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Use the same sample prepared for ¹H NMR.
 - Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon atom.
 - A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **1-Propionyl-4-piperidinecarboxylic acid** directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the sample (ATR or KBr pellet) in the IR spectrometer.
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Record the sample spectrum over the range of approximately 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

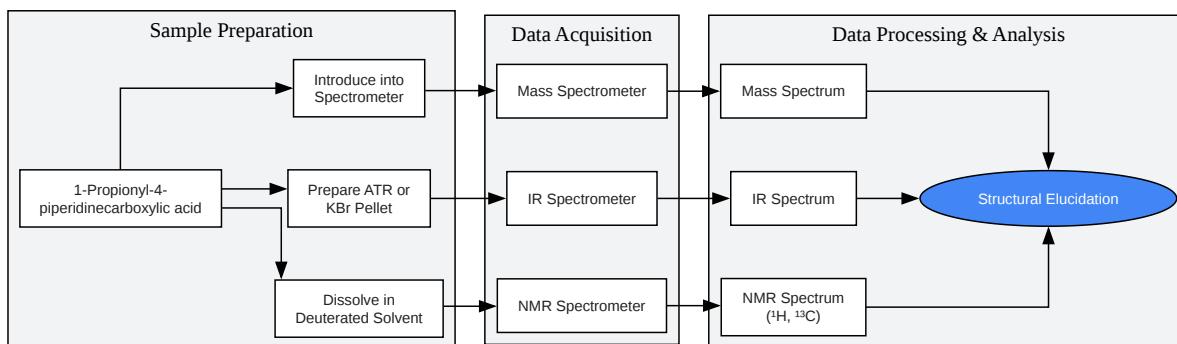
Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:

- The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- The molecular ion peak ($[M]^+$) provides the molecular weight of the compound, and the fragmentation pattern provides structural information.

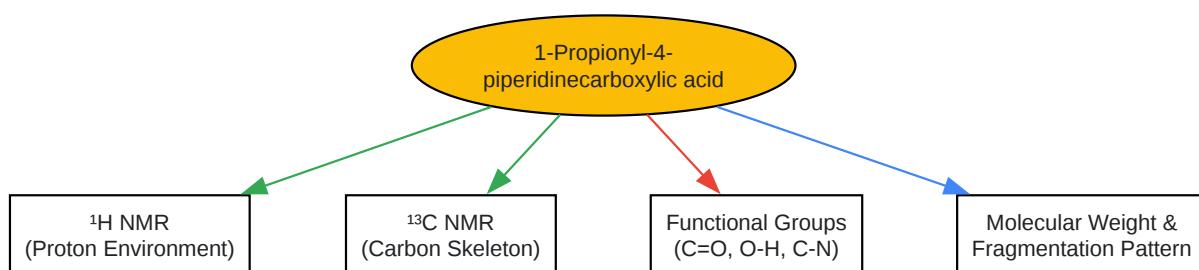
Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Integration of data from different spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of **1-Propionyl-4-piperidinecarboxylic acid**. By leveraging data from analogous structures, researchers and scientists can gain valuable insights into the expected NMR, IR, and MS characteristics of this important chemical entity. The detailed experimental protocols and workflow visualizations further serve as a practical resource for the acquisition and interpretation of spectroscopic data in a laboratory setting. As with any analytical endeavor, it is recommended that these predicted data be confirmed with experimentally obtained spectra for definitive structural confirmation.

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